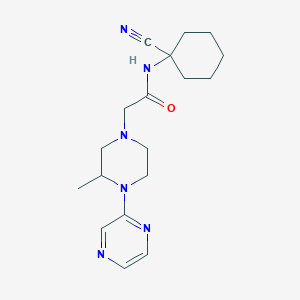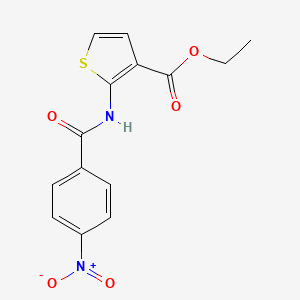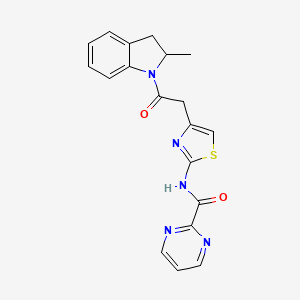
3-(pentylsulfinyl)-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them.Chemical Reactions Analysis
The analysis of the chemical reactions of a compound involves studying its reactivity with various reagents under different conditions. This can provide information about the compound’s stability, its potential uses in synthesis, and its behavior in biological systems .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its behavior under various conditions. These properties can be determined through a variety of experimental techniques .Wissenschaftliche Forschungsanwendungen
Advanced Catalysis
Silica-based nanoparticles, including functionalized silica nanoparticles, have gained attention in catalysis due to their unique physiochemical properties. These nanoparticles can serve as catalyst supports or even exhibit intrinsic catalytic activity. Researchers have explored their use in various catalytic reactions, such as oxidation, hydrogenation, and C–C bond formation .
Drug Delivery Systems
Functionalized silica nanoparticles offer a promising platform for drug delivery. Their large surface area allows efficient loading of therapeutic agents, while surface modifications enable controlled release. These nanoparticles can enhance drug stability, improve bioavailability, and target specific tissues or cells .
Biomedical Applications
Silica-based nanomaterials find applications in biomedicine. They can be functionalized with biomolecules (e.g., antibodies, peptides) for targeted imaging, diagnostics, and therapy. Additionally, their biocompatibility and tunable properties make them suitable for tissue engineering and regenerative medicine .
Environmental Remediation
Silica nanoparticles play a role in environmental cleanup. They can adsorb heavy metals, organic pollutants, and dyes from water and soil. Surface modifications enhance their selectivity and efficiency in removing contaminants .
Wastewater Treatment
Functionalized silica nanoparticles contribute to wastewater treatment processes. They can adsorb organic pollutants, stabilize emulsions, and act as flocculants. Researchers explore their potential in treating industrial effluents and municipal wastewater .
Energy Storage and Conversion
Although not directly mentioned in the literature for this compound, silica-based materials have applications in energy storage (e.g., lithium-ion batteries) and energy conversion (e.g., solar cells). Their stability, conductivity, and surface properties are relevant in these fields .
Cosmetic and Pharmaceutical Industries
Silica nanoparticles find use in cosmetics (e.g., sunscreens, anti-aging creams) due to their light-scattering properties and UV protection. In pharmaceuticals, they can enhance drug stability and solubility .
Wirkmechanismus
Target of action
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of action
The mode of action of 1,2,4-triazole derivatives can vary greatly depending on the specific compound and its chemical structure. They often operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Biochemical pathways
The specific biochemical pathways affected by 1,2,4-triazole derivatives can vary greatly depending on the specific compound. Many of these compounds have been found to interact with various metabolic pathways, potentially influencing a wide range of biological processes .
Pharmacokinetics
The pharmacokinetics of 1,2,4-triazole derivatives can vary greatly depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure and the route of administration .
Result of action
The molecular and cellular effects of 1,2,4-triazole derivatives can vary greatly depending on the specific compound. These compounds often exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action environment
The action, efficacy, and stability of 1,2,4-triazole derivatives can be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other chemicals can potentially affect the compound’s action .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on a compound can be suggested based on its properties and potential applications. This could involve further studies to better understand its properties, the development of new synthetic methods, or the exploration of its potential uses in areas such as medicine or materials science .
Eigenschaften
IUPAC Name |
5-pentylsulfinyl-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4OS/c1-2-3-4-5-13(12)7-9-6(8)10-11-7/h2-5H2,1H3,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMNRDWVJJMOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)C1=NC(=NN1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2595024.png)
![Bicyclo[1.1.1]pentane-1-thiol](/img/structure/B2595027.png)
![6-Cyclobutyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2595029.png)

![5-benzoyl-N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B2595034.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2595035.png)
![2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2595036.png)



![Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate](/img/structure/B2595041.png)

